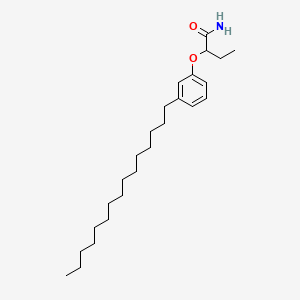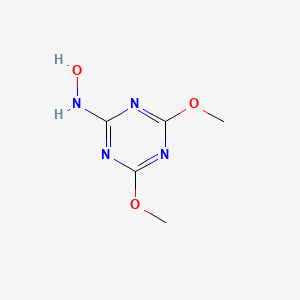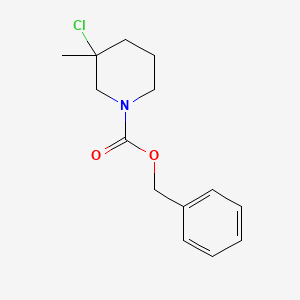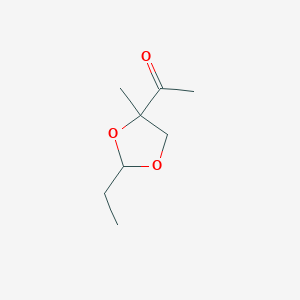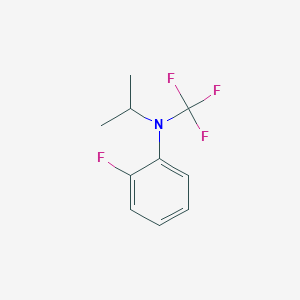![molecular formula C7H9BrN4 B13963425 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a bromine atom, a methyl group, a methylamino group, and a carbonitrile group attached to the pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Aminomethylation: The methylamino group can be added through a Mannich reaction involving formaldehyde, a secondary amine, and the pyrazole compound.
Cyanation: The carbonitrile group can be introduced using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
化学反应分析
Types of Reactions
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole oxides or ketones.
Reduction: Formation of pyrazole amines or alcohols.
科学研究应用
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-bromo-1-methyl-3-[(dimethylamino)methyl]-1H-pyrazole-5-carbonitrile
- 4-bromo-1-methyl-3-[(ethylamino)methyl]-1H-pyrazole-5-carbonitrile
Uniqueness
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C7H9BrN4 |
|---|---|
分子量 |
229.08 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9BrN4/c1-10-4-5-7(8)6(3-9)12(2)11-5/h10H,4H2,1-2H3 |
InChI 键 |
PEELXGPDHUXMEG-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NN(C(=C1Br)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


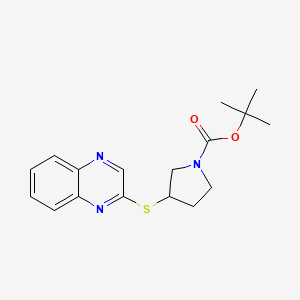
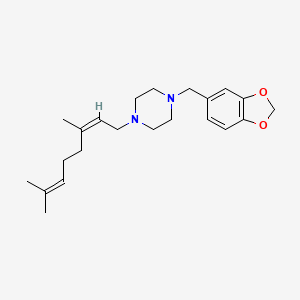
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
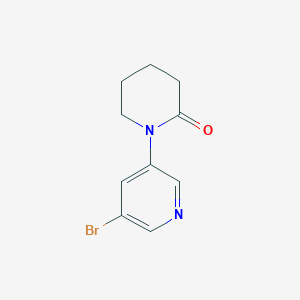
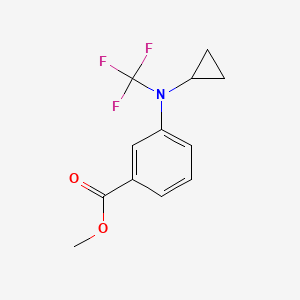
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)

